molecular formula C9H4Br2ClF3O B13725319 5'-Bromo-2'-chloro-3'-(trifluoromethyl)phenacyl bromide

5'-Bromo-2'-chloro-3'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13725319
M. Wt: 380.38 g/mol
InChI Key: NAMDLKIYTUESFL-UHFFFAOYSA-N
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Description

5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H4BrCl2F3O. It is known for its unique structure, which includes bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2’-chloro-3’-(trifluoromethyl)acetophenone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids .

Scientific Research Applications

5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its electrophilic character, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
  • 2-Bromoacetophenone
  • 4-Bromo-3-(trifluoromethyl)aniline

Uniqueness

5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenacyl bromide core. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the trifluoromethyl group increases the compound’s lipophilicity and stability, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[5-bromo-2-chloro-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-7(16)5-1-4(11)2-6(8(5)12)9(13,14)15/h1-2H,3H2

InChI Key

NAMDLKIYTUESFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)Cl)C(F)(F)F)Br

Origin of Product

United States

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